molecular formula C7H16N2O B1349313 1-(2-Methoxyethyl)piperazine CAS No. 13484-40-7

1-(2-Methoxyethyl)piperazine

Cat. No.: B1349313
CAS No.: 13484-40-7
M. Wt: 144.21 g/mol
InChI Key: BMEMBBFDTYHTLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, where one of the nitrogen atoms is substituted with a 2-methoxyethyl group. This compound is known for its applications in the synthesis of biologically and pharmacologically active molecules .

Preparation Methods

1-(2-Methoxyethyl)piperazine can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of piperazine with 2-methoxyethanol in the presence of a suitable catalyst.

    Industrial Production: Industrially, the compound can be produced by reacting piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide.

Chemical Reactions Analysis

1-(2-Methoxyethyl)piperazine undergoes various chemical reactions:

Scientific Research Applications

1-(2-Methoxyethyl)piperazine finds widespread use across various research fields, including pharmaceutical development, agrochemical formulations, polymer chemistry, and neuroscience . It is also utilized as a building block in the synthesis of complex molecules and as a reactant in various organic reactions.

Pharmaceutical Development

This compound serves as an intermediate in synthesizing diverse pharmaceuticals, especially anti-anxiety and antidepressant medications, offering enhanced therapeutic options for mental health treatments . A novel piperazine derivative, cmp2, has synaptoprotective properties, can cross the blood-brain barrier, and exhibits selective TRPC6 stimulation . It is considered a novel lead compound for drug development to treat synaptic deficiency in hippocampal neurons .

Agrochemical Formulations

The compound is employed in agrochemical formulations, improving the effectiveness of pesticides and herbicides, which contributes to better crop management and increased agricultural productivity .

Polymer Chemistry

In polymer chemistry, this compound is used in producing specialty polymers, providing unique properties like flexibility and durability, which are essential in industries such as automotive and construction . A diverse range of polymers are applied as film formers, fixatives, rheology modifiers, and more . Cosmetic polymers composed of synthetic or semi-synthetic polymers exhibit a dashing design, with thermal and chemo-sensitive properties .

Neuroscience Research

This compound is utilized in neuroscience research to study neurotransmitter systems, aiding in understanding brain functions and developing neuroactive compounds . It interacts with neurotransmitter systems, primarily affecting dopamine and serotonin pathways, modulating receptor activity and neurotransmitter uptake. Studies have shown that the compound influences the function of the Dopamine Transporter (DAT), leading to alterations in dopamine levels in the brain and potentially inhibiting dopamine uptake, which may enhance dopaminergic signaling under certain conditions.

Other Applications

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

1-(2-Methoxyethyl)piperazine can be compared with other similar compounds:

This compound stands out due to its unique methoxyethyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.

Biological Activity

1-(2-Methoxyethyl)piperazine (MEP) is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of MEP, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H16N2OC_7H_{16}N_2O and is often encountered in its dihydrochloride form, which enhances its solubility in biological media. The compound features a piperazine ring with a methoxyethyl substituent that influences its biological interactions.

PropertyValue
Molecular Weight144.22 g/mol
Boiling Point101°C
SolubilitySoluble in water
Chemical FormulaC7H16N2O

The biological activity of MEP is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The specific mechanisms through which MEP exerts its effects include:

  • Receptor Modulation : MEP can bind to specific receptors, altering their activity and leading to various physiological responses.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

Antimicrobial Properties

Research indicates that MEP exhibits significant antimicrobial activity against a range of bacteria. A study demonstrated that MEP effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antiviral Activity

MEP has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, making it a candidate for further development in antiviral therapies .

Structure-Activity Relationships (SAR)

The effectiveness of MEP can be influenced by structural modifications. Variations in the substituents on the piperazine ring have been studied to determine their impact on biological activity. For instance, compounds with different alkyl or aryl groups demonstrate varied affinities for biological targets, which can be mapped using quantitative structure-activity relationship (QSAR) models .

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of MEP against several bacterial strains. Results indicated that MEP showed potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Antiviral Activity in Cell Cultures

In research conducted on human cell lines infected with influenza virus, MEP was found to significantly reduce viral load compared to untreated controls. This study underscores the compound's potential application in antiviral drug development .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Methoxyethyl)piperazine, and how can reaction conditions be optimized?

Basic Question
The synthesis of this compound can be optimized using nucleophilic substitution or reductive amination. A common approach involves reacting piperazine with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates .
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of piperazine to 2-methoxyethyl halide minimizes unreacted starting material.

Example Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile85% yield
Temperature70°CMinimal byproducts
Reaction Time12 hours>90% conversion

Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Question
A multi-technique approach ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxyethyl group integration) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 175) .

Q. How can Raman microspectroscopy coupled with multivariate analysis distinguish this compound from its structural isomers?

Advanced Question
Raman microspectroscopy with 20 mW laser power and 128–256 scans generates high-resolution spectra. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiate isomers by unique vibrational modes (e.g., C-O-C stretching in methoxy groups). Key steps:

Spectral Acquisition : Collect triplicate spectra to ensure reproducibility .

Multivariate Analysis : PCA reduces dimensionality, isolating spectral variances (e.g., PC2 explains 99% variance for benzylpiperazine isomers) .

LDA Classification : Separates isomers based on peak positions (e.g., 600–800 cm1^{-1} for ring vibrations) .

Example Raman Parameters :

Laser PowerScansResolution (cm1^{-1})
20 mW1284
20 mW2562

Q. What thermodynamic properties, such as pKa values, influence the reactivity and solubility of this compound in different solvents?

Advanced Question
The pKa of the secondary amine in piperazine derivatives (e.g., ~9.8 at 298 K) governs solubility and protonation states. For this compound:

  • Potentiometric Titration : Measures dissociation constants at varying temperatures .
  • Van’t Hoff Analysis : Calculates ΔH° (enthalpy) and ΔS° (entropy) for protonation.

Example pKa Values for Analogous Piperazines :

CompoundpKa (298 K)ΔH° (kJ/mol)ΔS° (J/mol·K)
Piperazine9.73-48.2-98.3
1-Methylpiperazine9.95-47.8-97.5
1-(2-Hydroxyethyl)piperazine9.65-49.1-101.2

Higher pKa enhances water solubility, while methoxy groups improve organic solvent compatibility.

Q. How does the substitution pattern on the piperazine ring affect the compound's interaction with biological targets, such as serotonin receptors?

Advanced Question
Substituents like methoxyethyl groups modulate receptor affinity and selectivity. For example:

  • Serotonin Receptor Binding : Methoxyethyl groups may enhance lipophilicity, improving blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) : Bulkier substituents reduce off-target effects (e.g., lower affinity for dopamine transporters) .

Methodology :

  • Radioligand displacement assays (e.g., 3^3H-serotonin competition) quantify receptor affinity.
  • Molecular docking simulations predict binding poses in receptor pockets.

Q. What are the best practices for derivatizing this compound in HPLC analysis to enhance detection sensitivity?

Basic Question
Derivatization with 1-(2-Methoxyphenyl)piperazine forms UV-active adducts. Steps include:

Reagent Preparation : 0.1 M 1-(2-Methoxyphenyl)piperazine in toluene.

Derivatization : React with analytes (e.g., isocyanates) at 25°C for 30 minutes.

HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) and monitor at 254 nm .

Q. In material science applications, how does the incorporation of this compound into epoxy resins influence mechanical properties?

Advanced Question
As a curing agent, this compound improves epoxy network flexibility. Key findings from analogous amines :

  • Young’s Modulus : Cyclic amines (e.g., piperazine derivatives) increase toughness (e.g., 1-(2-aminoethyl)piperazine: KIC_{IC} = 1.2 MPa·m1/2^{1/2}).
  • Glass Transition Temperature (Tg) : Lower Tg (~120°C) compared to aromatic amines due to flexible methoxyethyl chains.

Properties

IUPAC Name

1-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBBFDTYHTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370412
Record name 1-(2-Methoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-40-7
Record name 1-(2-Methoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyethyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an aqueous solution of 68.8 g of 1-(2-methoxyethyl)piperazine dihydrochloride (water; 50 mL) was added dropwise an aqueous solution of 33.0 g of sodium hydroxide (water; 100 mL). The mixture was extracted with chloroform. The, organic layer was dried over anhydrous magnesium sulfate and evaporated to give 41.3 g of the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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